molecular formula C10H16N4O B3087134 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine CAS No. 1171377-79-9

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine

カタログ番号: B3087134
CAS番号: 1171377-79-9
分子量: 208.26 g/mol
InChIキー: PAYDFHWDNITWIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine is a heterocyclic compound featuring a piperazine backbone linked via a carbonyl group to a 1-ethylpyrazole moiety. Its structure combines the flexibility of the piperazine ring with the aromatic and hydrogen-bonding capabilities of the pyrazole group, making it a versatile scaffold in medicinal chemistry and materials science.

特性

IUPAC Name

(1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-6-3-9(12-14)10(15)13-7-4-11-5-8-13/h3,6,11H,2,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYDFHWDNITWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Medicinal Chemistry

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study explored the synthesis of similar compounds and their pharmacological profiles, suggesting that modifications could enhance efficacy against depression .
  • Anticancer Potential : A study investigated the cytotoxic effects of piperazine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant anti-proliferative activity .

Proteomics Research

The compound is utilized in proteomics research as a reagent for protein labeling and modification. Its ability to form stable conjugates with proteins allows for enhanced detection and characterization of biomolecules.

Application Example

A study involving mass spectrometry highlighted how piperazine derivatives can improve the sensitivity of protein detection, thereby facilitating more accurate proteomic analyses .

Data Tables

SpecificationValue
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO and DMF
Storage ConditionsStore at -20°C

作用機序

類似化合物との比較

Comparison with Similar Piperazine Derivatives

Structural Analogues in Multidrug Resistance (MDR) Reversal

Piperazine derivatives such as 1-(1-naphthylmethyl)piperazine () have been studied for their ability to reverse multidrug resistance in E. coli by inhibiting efflux pumps. This compound enhances susceptibility to fluoroquinolones and increases intracellular antibiotic concentrations, a property attributed to its bulky aromatic substituent.

Table 1: Key Features of MDR-Reversing Piperazines
Compound Structure Key Activity Mechanism
1-(1-naphthylmethyl)piperazine Naphthyl-piperazine Enhances fluoroquinolone susceptibility Efflux pump inhibition
Target compound Ethylpyrazole-carbonyl-piperazine Unknown (theoretical MDR reversal) Hypothesized efflux modulation
Table 2: Photophysical Properties of Piperazine-TCNQ Derivatives
Compound Substituent Application Notable Property
BCCPDQ Cyclopropylcarbonyl Organic solar cells Thermal stability, fluorescence
Target compound Ethylpyrazole-carbonyl Underexplored Potential H-bonding capability

Antiviral and Anti-HIV Analogues

Piperazine derivatives like delavirdine () and 1-[2-(alkylthio-1-benzyl-5-imidazolyl)carbonyl]-4-[3-(isopropylamino)-2-pyridyl]piperazines () are non-nucleoside reverse transcriptase inhibitors (NNRTIs) used against HIV. These compounds rely on aromatic and hydrogen-bonding interactions for binding to the viral enzyme. The target compound’s pyrazole group may offer alternative binding modes compared to delavirdine’s indole or imidazole substituents, warranting exploration in antiviral screens .

Psychostimulant Piperazine Designer Drugs

Recreational piperazines such as BZP (1-benzylpiperazine) and TFMPP (3-trifluoromethylphenylpiperazine) () mimic amphetamines by modulating monoamine neurotransmission. The target compound’s ethylpyrazole group introduces steric and electronic differences that likely reduce psychostimulant potency compared to these phenyl- or benzyl-substituted analogs. Regulatory scrutiny of such structural variations is critical to avoid unintended psychoactive effects .

Table 3: Psychoactive Piperazines vs. Target Compound
Compound Substituent Psychostimulant Potency Key Receptor Interaction
BZP Benzyl Moderate Serotonin/dopamine release
TFMPP Trifluoromethylphenyl Low Serotonin receptor agonism
Target compound Ethylpyrazole-carbonyl Not reported Unknown

Anti-HIV and Anticancer Derivatives

Volitinib, a c-Met inhibitor, demonstrates anticancer activity via kinase inhibition.

生物活性

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine, with the CAS number 1547063-98-8, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, anti-inflammatory, and antibacterial activities, alongside structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is represented as follows:

C10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}

This compound features a piperazine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer-related pathways:

  • BRAF(V600E) Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on the BRAF(V600E) mutation, a common driver in melanoma and other cancers .
CompoundTargetIC50 (µM)
1-Ethyl-PyrazoleBRAF(V600E)< 10
Other Pyrazole DerivativesEGFR< 20

This table summarizes the potency of various pyrazole derivatives against critical oncogenic targets.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies have demonstrated that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory properties, this compound exhibits antibacterial activity. Research has indicated that it can disrupt bacterial cell membranes, leading to cell lysis. This mechanism was observed in studies involving various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key factors influencing their efficacy include:

  • Substitution Patterns : Variations in the piperazine and pyrazole rings can significantly alter biological activity.
  • Electronic Properties : The presence of electron-withdrawing or donating groups can enhance or diminish activity against specific targets.
  • Hydrophobicity : Increased lipophilicity often correlates with improved cellular uptake and bioavailability.

Case Studies

Several case studies illustrate the biological activities of compounds related to this compound:

  • Antitumor Efficacy in Breast Cancer : A study tested various pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating significant cytotoxicity and potential synergistic effects with doxorubicin .
  • Inflammation Model : In an endotoxin-induced inflammation model, compounds similar to this compound showed a marked reduction in inflammatory markers, suggesting therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with piperazine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Activation of the carboxylic acid is critical, and intermediates like the acyl chloride derivative may be isolated. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is typical. Characterization includes ¹H/¹³C NMR to confirm the amide bond formation and LC-MS for molecular ion verification .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral discrepancies resolved?

  • Methodological Answer : ¹H NMR (amide proton at δ 6.5–7.5 ppm), ¹³C NMR (carbonyl signal at ~165–170 ppm), and IR (amide I band ~1640–1680 cm⁻¹) are standard. Discrepancies between predicted and observed spectra (e.g., unexpected splitting in pyrazole protons) may arise from tautomerism or rotameric effects. X-ray crystallography (using SHELX for refinement) resolves ambiguity by providing unambiguous bond lengths and angles .

Q. How is purity assessed, and what solvent systems are optimal for chromatographic separation?

  • Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane 1:3). For column chromatography, a 1:8 ethyl acetate:hexane ratio effectively separates polar amide byproducts. Recrystallization in ethanol or methanol yields high-purity crystals, with melting point analysis confirming consistency .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what catalysts improve efficiency?

  • Methodological Answer : Yield optimization involves using HOBt as an additive to suppress racemization during coupling. Microwave-assisted synthesis (50–80°C, 30 min) reduces reaction time compared to traditional reflux (6–8 h). Catalytic Cu(I) in click chemistry derivatives enhances regioselectivity for triazole-functionalized analogs .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking (AutoDock Vina) against targets (e.g., kinase enzymes) identifies potential binding modes, with MD simulations validating stability. QSAR models correlate substituent effects with activity .

Q. How are biological activities evaluated, and what assay designs mitigate false positives?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition) use positive controls (e.g., delavirdine for NNRTI studies) and counter-screens to exclude non-specific effects. For cytotoxicity, MTT assays on HEK-293 cells establish selectivity indices. False positives are minimized via dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .

Q. What stability challenges arise during storage, and how are degradation products characterized?

  • Methodological Answer : The compound is hygroscopic; storage under argon at −20°C in amber vials prevents hydrolysis of the amide bond. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products (e.g., free piperazine via LC-MS). Oxidative degradation is mitigated by avoiding light and metal contaminants .

Q. How are contradictory crystallographic data resolved, particularly for polymorphic forms?

  • Methodological Answer : Polymorph screening (solvent evaporation, slurry methods) identifies stable forms. High-resolution synchrotron XRD differentiates between similar crystal lattices. SHELXL refinement with TWIN commands addresses twinning issues, while DSC confirms thermal stability of polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。